N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine
Overview
Description
“N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine” is a chemical compound with the molecular formula C14H14ClN5 and a molecular weight of 287.75 . It is used in the field of neurology research and is categorized under Cytokine and Growth Factor Signalling Modulators, Angiogenesis, TRC, P21 Protein Kinase, Neurotransmission .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H14ClN5. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and an indazole ring (a fused bicyclic compound, consisting of two nitrogen atoms in a five-membered ring fused to a benzene ring) which are key structural components of this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.75 . Unfortunately, the retrieved data does not provide further information on its physical and chemical properties.Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis of related compounds involves complex reactions and crystallographic studies to understand their structure. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved through cyclization processes, leading to the formation of inversion dimers via hydrogen bonds and π-stacking interactions in the crystal structure (H. Repich et al., 2017).
Antitumor Activities
- Research into the antitumor activities of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives shows significant potential. Some synthesized derivatives exhibited notable antitumor activities, highlighting the importance of these compounds in medicinal chemistry (Chu De-qing, 2011).
Theoretical Studies on Antiangiogenic Properties
- Pyrimidine derivatives have been explored for their antiangiogenic properties in silico studies. Compounds derived from (4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine) showed significant results in comparison to reference drugs, indicating potential for development as antiangiogenic agents (Nadhir N. A. Jafar & A. Hussein, 2021).
Properties
IUPAC Name |
N-(4-chloropyrimidin-2-yl)-2,3-dimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-13-15-6-5-12(14)17-13/h3-7H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMRKPSOXIOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC3=NC=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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